molecular formula C20H14I2N2O2 B5187333 N,N'-bis(4-iodophenyl)phthalamide

N,N'-bis(4-iodophenyl)phthalamide

Cat. No. B5187333
M. Wt: 568.1 g/mol
InChI Key: PNHNSLIWCCFVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-iodophenyl)phthalamide, also known as BIPI or iodinated BIPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIPI is an iodinated derivative of N,N'-bis(4-aminophenyl)phthalamide (BAPA), which is a commonly used fluorescent probe in biochemical and biophysical studies.

Mechanism of Action

The mechanism of action of N,N'-bis(4-iodophenyl)phthalamide involves its ability to bind to hydrophobic regions of proteins and biological membranes. N,N'-bis(4-iodophenyl)phthalamide has a high affinity for lipid bilayers, which allows it to insert into the membrane and interact with the hydrophobic regions of membrane proteins. This interaction can induce conformational changes in the protein, leading to altered function or activity.
Biochemical and Physiological Effects
N,N'-bis(4-iodophenyl)phthalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce changes in protein conformation and activity, alter membrane fluidity, and affect membrane protein function. Additionally, N,N'-bis(4-iodophenyl)phthalamide has been shown to affect the activity of enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(4-iodophenyl)phthalamide in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection and quantification of protein-ligand interactions. Additionally, N,N'-bis(4-iodophenyl)phthalamide has a high affinity for lipid bilayers, which makes it a useful tool for studying membrane proteins. However, one limitation of using N,N'-bis(4-iodophenyl)phthalamide is its potential to interfere with protein function due to its hydrophobic nature.

Future Directions

There are many potential future directions for research involving N,N'-bis(4-iodophenyl)phthalamide. One area of interest is the development of new derivatives of N,N'-bis(4-iodophenyl)phthalamide with improved properties, such as increased water solubility or higher fluorescence quantum yield. Additionally, N,N'-bis(4-iodophenyl)phthalamide could be used in combination with other probes to study complex biological systems, such as protein-protein interactions or signaling pathways. Finally, N,N'-bis(4-iodophenyl)phthalamide could be used to study the effects of drugs or other small molecules on protein function and activity.

Synthesis Methods

The synthesis of N,N'-bis(4-iodophenyl)phthalamide involves the reaction of BAPA with iodine monochloride (ICl) in the presence of acetic acid. The reaction yields N,N'-bis(4-iodophenyl)phthalamide as a yellow crystalline powder with a high yield. The chemical structure of N,N'-bis(4-iodophenyl)phthalamide consists of two 4-iodophenyl groups attached to the phthalimide core.

Scientific Research Applications

N,N'-bis(4-iodophenyl)phthalamide has been widely used in scientific research as a fluorescent probe for various applications. It has been used to study protein-ligand interactions, protein folding, and conformational changes. N,N'-bis(4-iodophenyl)phthalamide has also been used to label proteins and peptides for imaging and tracking purposes. Additionally, N,N'-bis(4-iodophenyl)phthalamide has been used as a tool to study the structure and function of biological membranes.

properties

IUPAC Name

1-N,2-N-bis(4-iodophenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I2N2O2/c21-13-5-9-15(10-6-13)23-19(25)17-3-1-2-4-18(17)20(26)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNSLIWCCFVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N,2-N-bis(4-iodophenyl)benzene-1,2-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.